molecular formula C17H11F3N2O4 B2872446 Methyl 3-[2-nitro-4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate CAS No. 866149-35-1

Methyl 3-[2-nitro-4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate

Cat. No.: B2872446
CAS No.: 866149-35-1
M. Wt: 364.28
InChI Key: GLWPMKHFQFYZEE-UHFFFAOYSA-N
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Description

“Methyl 3-[2-nitro-4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate” is a complex organic compound. It contains a trifluoromethyl group (-CF3), a nitro group (-NO2), and a carboxylate ester group (-COOCH3). The trifluoromethyl group is known for its unique physicochemical properties, which can significantly affect the biological activities and physical properties of compounds .

Scientific Research Applications

Synthesis and Chemical Reactions

Methyl 3-[2-nitro-4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate is a compound that finds application in the synthesis of various chemical derivatives through complex reactions. The compound's utility is highlighted in studies focusing on the synthesis of functionalized phenylalanine derivatives, where it undergoes ring-opening reactions with nucleophiles, showcasing its versatility in organic synthesis. For instance, reactions of 3-arylaziridine-2-carboxylic esters, a class to which this compound can be related, have been explored for the production of diastereomeric and regioisomeric mixtures upon treatment with different reagents, underlining the compound's potential in the synthesis of beta-functionalized alpha-amino acid derivatives (Legters, Thijs, & Zwanenburg, 2010).

Moreover, the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles, to which this compound's reactions can be compared, proceeds at room temperature, maintaining enantiomeric purity and showcasing the method's application in enantioselective synthesis of pharmacologically relevant compounds (Lifchits & Charette, 2008).

Catalytic Applications

The compound's structural features, particularly the presence of the nitro and trifluoromethyl groups, suggest its potential role in catalysis, akin to studies where related compounds have been utilized as organocatalysts for transesterification reactions. Zwitterionic salts derived from similar nitro and trifluoromethyl-substituted phenyl isothiocyanates have demonstrated effectiveness as organocatalysts, highlighting the compound's possible use in promoting esterification reactions in hydrocarbon solvents (Ishihara, Niwa, & Kosugi, 2008).

Structural and Molecular Studies

Compounds bearing structural similarities to this compound have been the subject of structural and molecular studies. For example, the synthesis of 4H-furo[3,2-b]indole derivatives and their subsequent reactions to form carboxylic acid derivatives showcase the compound's relevance in the development of heterocyclic chemistry, potentially leading to new materials with unique optical or electronic properties (Tanaka, Yakushijin, & Yoshina, 1979).

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

It is known that indole derivatives interact with their targets, leading to various biological activities . The specific interactions and resulting changes would depend on the particular target involved.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a wide range of biochemical pathways, with downstream effects varying based on the specific pathway and target involved.

Pharmacokinetics

It is known that the metabolism of similar compounds occurs in human liver microsomes . The impact of these properties on the bioavailability of the compound would depend on various factors, including the specific metabolic pathways involved and the compound’s chemical structure.

Result of Action

Given the broad range of biological activities associated with indole derivatives , the compound could potentially have diverse molecular and cellular effects, depending on the specific target and pathway involved.

Properties

IUPAC Name

methyl 3-[2-nitro-4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O4/c1-26-16(23)15-14(10-4-2-3-5-12(10)21-15)11-7-6-9(17(18,19)20)8-13(11)22(24)25/h2-8,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWPMKHFQFYZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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